molecular formula C11H14N2O B156010 1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL CAS No. 138792-65-1

1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL

Cat. No. B156010
M. Wt: 190.24 g/mol
InChI Key: LYNKNAULUCYZLF-UHFFFAOYSA-N
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Description

“1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL” is a chemical compound. It’s a part of a class of compounds that have shown promising biological activity and pharmacological properties .


Synthesis Analysis

These compounds were synthesized by three-component condensations of acetoacetic acid N-aryl (N, N-diethyl)amides with salicylaldehyde and thiourea in EtOH in the presence of a sodium-bisulfate catalyst .


Molecular Structure Analysis

The molecular structure of these compounds was studied using x-ray diffraction structure analysis (XSA). The XSA was performed on an Xcalibur Ruby single-crystal diffractometer with a CCD detector using the standard method .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve three-component condensations of acetoacetic acid N-aryl (N, N-diethyl)amides with salicylaldehyde and thiourea .

Future Directions

The compounds have shown high anti-inflammatory activity and could be rated as promising nonsteroidal anti-inflammatory drugs . This suggests that they could be further studied for their potential in pharmaceutical applications.

properties

IUPAC Name

1,8-diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-9-7-12-5-6-13(8-9)11-4-2-1-3-10(11)12/h1-4,9,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNKNAULUCYZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(CN1C3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343466
Record name 1,8-DIAZATRICYCLO[6.3.2.02,7]TRIDECA-2,4,6-TRIEN-10-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL

CAS RN

138875-15-7
Record name 1,8-DIAZATRICYCLO[6.3.2.02,7]TRIDECA-2,4,6-TRIEN-10-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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